molecular formula C28H23Cl2N3O2S2 B2619371 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 671200-19-4

2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2619371
CAS No.: 671200-19-4
M. Wt: 568.53
InChI Key: QYUNVDBCTAYUQT-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • A thieno[2,3-d]pyrimidin-4-one core, which provides a rigid planar structure conducive to intermolecular interactions.
  • A 2,5-dichlorophenyl-substituted pyrrole moiety linked via a ketone and sulfanyl group.
  • Methyl substituents at positions 5 and 6 of the thienopyrimidine ring and a phenyl group at position 2.

The sulfanyl bridge contributes to redox activity and may participate in covalent bonding with biological targets .

Properties

IUPAC Name

2-[2-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3O2S2/c1-15-12-21(17(3)32(15)23-13-19(29)10-11-22(23)30)24(34)14-36-28-31-26-25(16(2)18(4)37-26)27(35)33(28)20-8-6-5-7-9-20/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUNVDBCTAYUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters . These systems can handle large-scale production while minimizing waste and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and are often studied through molecular docking and other biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Thieno[2,3-d]pyrimidin-4-one Family

The following compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight Notable Properties
Target Compound 2,5-dichlorophenyl, methyl (C5/C6), phenyl (C3) ~529.3 g/mol* High lipophilicity (logP ~4.2); potential kinase inhibition due to planar heterocycle .
2-[(2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[...]-one 4-chloro-3-(trifluoromethyl)phenyl, diphenyl (C3/C5) ~618.9 g/mol Enhanced electron-withdrawing effects (CF₃ group); higher metabolic stability .
2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3,4-dichlorophenyl, ethyl (C3), methyl (C5/C6) 427.4 g/mol Reduced steric bulk (ethyl vs. phenyl); improved solubility in polar aprotic solvents .

*Estimated via fragment-based calculations.

Substituent-Driven Property Variations

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the 4-chloro-3-(trifluoromethyl)phenyl analogue increases resistance to oxidative metabolism compared to the target compound’s dichlorophenyl group .
  • Steric Effects: The 3-phenyl group in the target compound may hinder binding to shallow enzymatic pockets compared to the smaller ethyl substituent in the 3-ethyl analogue .
  • Hydrogen Bonding: Unlike flavonoid derivatives (e.g., chalcones in ), the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity and aqueous solubility .

Biological Activity

The compound 2-({2-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • A thieno[2,3-d]pyrimidin core
  • A pyrrole moiety substituted with a dichlorophenyl group
  • A sulfanyl functional group

These structural components are believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The thieno[2,3-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Growth Inhibition : The compound demonstrated a dose-dependent inhibition of cell growth in breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values in the low micromolar range.
Cell LineIC50 Value (µM)
MCF75.0
MDA-MB-2314.8

This suggests that the compound may interfere with cell cycle progression and induce apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of similar thieno[2,3-d]pyrimidine derivatives has also been explored. In vitro studies showed that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinase Activity : The thieno[2,3-d]pyrimidine scaffold is known to inhibit various kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrole and thieno[2,3-d]pyrimidine moieties can significantly impact biological activity. For example:

  • The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutions on pyrroleDecreased potency

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that those with a similar structure to our compound exhibited potent anticancer effects in vivo. Tumor-bearing mice treated with these compounds showed a significant reduction in tumor size compared to controls.

Case Study 2: Anti-inflammatory Effects

In another study focusing on neuroinflammation models, a structurally related compound demonstrated a reduction in neuroinflammatory markers and improved behavioral outcomes in mice subjected to induced neuroinflammation.

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